molecular formula C22H18N2O5 B3607528 4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID

4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID

Cat. No.: B3607528
M. Wt: 390.4 g/mol
InChI Key: OGLGQVMAEWPDPY-UHFFFAOYSA-N
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Description

The molecule features a central benzoic acid core substituted with a phenoxyacetyl-amino-benzoyl moiety.

Properties

IUPAC Name

4-[[2-[(2-phenoxyacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-20(14-29-17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(11-13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLGQVMAEWPDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID typically involves the acylation of 4-aminobenzoic acid with phenoxyacetyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenoxyacetyl and benzoyl groups play a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
2-[[[[(4-METHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]BENZOIC ACID Methylphenoxy acetyl group, thioxomethyl linker C17H16N2O4S 368.39 g/mol Enhanced stability due to thioamide; potential use in chelation or enzyme inhibition
4-[[[4-(2-METHOXYPHENOXY)PHENYL]SULFONYL]AMINO]BENZOIC ACID Sulfonyl group, 2-methoxyphenoxy substituent C20H17NO6S 399.42 g/mol Higher metabolic stability; sulfonamide moiety may improve receptor binding affinity
5-METHOXY-2-[(4-PHENOXYPHENYL)AMINO]BENZOIC ACID Methoxy group, phenoxyphenyl amino substituent C20H17NO4 343.36 g/mol Increased lipophilicity; potential applications in dye intermediates or pharmaceuticals
2-[(2-PHENYL-QUINOLINE-4-CARBONYL)-AMINO]-BENZOIC ACID Quinoline-4-carbonyl group C23H16N2O3 368.39 g/mol Enhanced π-π stacking interactions; possible use in kinase inhibitors
3-[(6-BROMO-4-PHENYLQUINAZOLIN-2-YL)AMINO]BENZOIC ACID Brominated quinazolinyl group C21H14BrN3O2 436.26 g/mol Bromine adds steric bulk; potential anticancer or antiviral activity
2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)AMINO]BENZOIC ACID Pyrimidine amino substituent C12H12N4O2 260.25 g/mol Hydrogen-bonding capacity; applications in nucleoside analogs or enzyme substrates

Key Differences in Properties and Reactivity

  • Solubility :

    • The target compound’s carboxylic acid group enhances aqueous solubility compared to methoxy-substituted analogs (e.g., ). However, sulfonamide derivatives () may exhibit lower solubility in acidic environments due to reduced ionization.
    • Thioamide-containing analogs () may have altered solubility profiles due to sulfur’s electronegativity.
  • Stability and Reactivity: Sulfonyl groups () confer greater hydrolytic stability than acetyl groups, making them suitable for prolonged biological activity. Quinoline/quinazoline derivatives () exhibit enhanced aromatic stacking but may face metabolic oxidation challenges.
  • Synthetic Feasibility :

    • High-yield syntheses (e.g., 82% yield for a thiazolyl analog in ) suggest that similar methods (e.g., amide coupling) could apply to the target compound with optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({2-[(2-PHENOXYACETYL)AMINO]BENZOYL}AMINO)BENZOIC ACID

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